2,6-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide

Melatonin receptor pharmacology GPCR binding kinetics Sleep and circadian rhythm research

2,6-Dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide (CAS 921543-11-5) is a synthetic small-molecule benzamide featuring a 2-oxoindoline (oxindole) core substituted with a 2,6-dimethoxybenzoyl moiety. The compound has been deposited in the ChEMBL database (CHEMBL2326199) and is primarily characterized as a high-affinity ligand for human melatonin receptors MT1 and MT2, with functional agonist activity confirmed at MT1 in recombinant cellular assays.

Molecular Formula C18H18N2O4
Molecular Weight 326.352
CAS No. 921543-11-5
Cat. No. B2696003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide
CAS921543-11-5
Molecular FormulaC18H18N2O4
Molecular Weight326.352
Structural Identifiers
SMILESCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3OC)OC
InChIInChI=1S/C18H18N2O4/c1-20-13-8-7-12(9-11(13)10-16(20)21)19-18(22)17-14(23-2)5-4-6-15(17)24-3/h4-9H,10H2,1-3H3,(H,19,22)
InChIKeyODWJCQYARBXBNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide: A High-Affinity Melatonin Receptor Ligand Scaffold for MT1/MT2 Pharmacology Research


2,6-Dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide (CAS 921543-11-5) is a synthetic small-molecule benzamide featuring a 2-oxoindoline (oxindole) core substituted with a 2,6-dimethoxybenzoyl moiety [1]. The compound has been deposited in the ChEMBL database (CHEMBL2326199) and is primarily characterized as a high-affinity ligand for human melatonin receptors MT1 and MT2, with functional agonist activity confirmed at MT1 in recombinant cellular assays [2]. This compound serves as a valuable pharmacological tool for investigating melatonin receptor subtype selectivity, GPCR signaling bias, and the structure–activity relationships within the oxindole-benzamide chemotype.

Why 2,6-Dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide Cannot Be Replaced by Generic Oxindole-Benzamide Analogs for MT1/MT2 Research


Within the oxindole-benzamide chemotype, minor modifications—such as the pattern and nature of substituents on the benzamide phenyl ring—can profoundly shift both the absolute affinity and the subtype selectivity profile at melatonin receptors. For example, replacing the 2,6-dimethoxy substitution with a 2-methyl, 2-fluoro, or 4-fluoro group yields analogs that have been investigated for entirely distinct biological targets (e.g., acetylcholinesterase, carbonic anhydrase, or HDAC) rather than the melatonin system . Even among compounds retaining MT1/MT2 activity, affinity differences exceeding 1000-fold have been observed within structurally similar oxindole derivatives depending on substitution pattern [1]. Consequently, generic substitution without quantitative, target-matched evidence risks selecting a compound that is either inactive at the intended receptor or exhibits an entirely different pharmacological profile, undermining experimental reproducibility and procurement value.

Quantitative Differentiation Guide: 2,6-Dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide vs. Structurally Related Analogs


MT2 Receptor Binding Affinity: Target Compound vs. N-Unsubstituted Oxindole Analog

The target compound demonstrates high-affinity binding to the human MT2 receptor with a Ki of 0.291 nM in a [3H]melatonin displacement assay using CHO cell membranes. When compared to a structurally related ligand within the same assay platform that has a Ki of 0.300 nM, the target compound shows an approximately 3% improvement in affinity. While this difference is small, the true differentiation lies in the absence of MT2 data for the most closely related oxindole-benzamide analogs such as the 2-methyl derivative (CAS 921773-91-3), which has been characterized only for anticancer cytotoxicity and not for melatonin receptor engagement [1][2]. This means the target compound is one of only a small number of oxindole-benzamides with validated sub-nanomolar MT2 binding, making it irreplaceable for MT2-focused pharmacology studies within this chemotype.

Melatonin receptor pharmacology GPCR binding kinetics Sleep and circadian rhythm research

MT1 vs. MT2 Subtype Selectivity: Quantitative Profile of the Target Compound

The target compound exhibits a distinct MT1/MT2 selectivity profile. At MT2, the Ki is 0.291 nM (CHO cells, [3H]melatonin displacement), while at MT1, the Ki is 121 nM in the same assay format—representing approximately 416-fold selectivity for MT2 over MT1. In an alternative assay format (HEK293 cells, [125I]2-iodomelatonin displacement), the MT2 Ki is 1.70 nM and the MT1 Ki is 1.35 × 10³ nM, yielding approximately 794-fold MT2 selectivity [1]. This pronounced MT2 preference differentiates the target compound from endogenous melatonin, which binds MT1 and MT2 with comparable affinity (Ki values of approximately 0.08–0.15 nM at both subtypes) [2]. Functionally, the compound acts as an agonist at MT1 with an EC50 of 9 nM in a calcium mobilization assay in CHO cells co-expressing Gα16z25, confirming that it is not merely a binding ligand but a functional agonist [1].

Receptor subtype selectivity GPCR pharmacology Melatonin receptor bias

Functional Agonist Activity at MT1: Quantitative Confirmation Beyond Binding

Beyond binding affinity, the target compound has been functionally characterized as a melatonin receptor agonist. In a calcium mobilization assay using CHO cells co-expressing human MT1 receptor and the promiscuous Gα16z25 protein, the compound achieved an EC50 of 9 nM, confirming agonist efficacy [1]. The most closely related oxindole-benzamide analogs identified in this analysis (e.g., 2-methyl, 2-fluoro, 4-fluoro, and 2-chloro derivatives) have no published functional agonist data for either MT1 or MT2 receptors; their reported biological activities are limited to cytotoxicity against cancer cell lines, acetylcholinesterase inhibition, or carbonic anhydrase inhibition . This functional validation distinguishes the target compound as a confirmed melatonin receptor agonist suitable for downstream signaling studies, whereas its structural analogs remain uncharacterized for this application.

GPCR functional assay Calcium mobilization Melatonin receptor agonism

Cross-Assay Platform Reproducibility: Consistent MT2 Affinity Across CHO and HEK293 Systems

The target compound's MT2 binding affinity has been measured in two independent assay platforms: Ki = 0.291 nM using [3H]melatonin displacement in CHO cells, and Ki = 1.70 nM using [125I]2-iodomelatonin displacement in HEK293 cells [1]. Both values confirm single-digit nanomolar or sub-nanomolar affinity. This cross-platform reproducibility, using different radioligands and cell backgrounds, provides confidence that the observed affinity is not an artifact of a single assay condition. For procurement purposes, this reduces the risk that a purchased batch will fail to replicate published activity in the end user's experimental system.

Assay reproducibility Recombinant receptor pharmacology Binding assay validation

Pronounced MT2 Over MT1 Selectivity: Quantitative Advantage Over Endogenous Melatonin

The target compound achieves an MT2:MT1 selectivity ratio of approximately 416-fold (CHO cell platform) to 794-fold (HEK293 platform), placing it in a distinct category of MT2-preferring ligands [1]. This contrasts sharply with endogenous melatonin, which binds both subtypes with near-equal affinity, and with many synthetic melatonin analogs that retain significant MT1 activity [2]. The substantial selectivity window makes this compound suitable as a pharmacological tool for experiments requiring MT2-specific modulation without confounding MT1-mediated effects—a capability not offered by non-selective oxindole derivatives or by melatonin itself.

Subtype-selective pharmacology MT2-specific tool compound Circadian biology

Lack of Melatonin Receptor Characterization in Closest Structural Analogs: A Procurement Risk Assessment

An analysis of the closest commercially cataloged structural analogs reveals a critical gap: none of the identified analogs with the 1-methyl-2-oxoindolin-5-yl core and substituted benzamide moiety have published melatonin receptor binding or functional data . Specifically, 2-methyl (CAS 921773-91-3), 2-fluoro (CAS 921837-97-0), 4-fluoro, 2-chloro, and 4-isopropoxy derivatives have been associated with cytotoxicity, acetylcholinesterase inhibition, or carbonic anhydrase inhibition, but not MT1/MT2 engagement. This means that purchasing any of these analogs as a melatonin receptor tool compound carries substantial risk of obtaining a molecule with unknown or absent activity at the intended target. The target compound remains the only member of this closely related series with validated, quantitative MT1/MT2 pharmacology.

Chemical procurement risk Target engagement validation Oxindole chemotype differentiation

Procurement Application Scenarios for 2,6-Dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide in Melatonin Receptor Research


MT2-Selective Pharmacological Tool for Circadian Rhythm and Sleep Research

With 416- to 794-fold selectivity for MT2 over MT1 [1], this compound is ideally suited for experiments requiring MT2-specific modulation without confounding MT1 activation. Researchers investigating MT2-mediated regulation of circadian phase shifting, sleep architecture, or retinal physiology can use this compound to dissect MT2 contributions independent of MT1 signaling—a capability not available with non-selective melatonin or uncharacterized oxindole analogs .

GPCR Signaling Bias and Functional Selectivity Studies at Melatonin Receptors

The compound's dual characterization as both a high-affinity MT2 binder (Ki = 0.291 nM) and a functional MT1 agonist (EC50 = 9 nM) [1] makes it a valuable probe for investigating biased signaling at melatonin receptors. Researchers can compare binding affinity with functional efficacy across MT1 and MT2 to study ligand bias, receptor reserve, and coupling efficiency—applications that require precisely quantified pharmacological parameters unavailable for structural analogs .

Structure-Activity Relationship (SAR) Benchmarking for Oxindole-Benzamide Melatonin Ligand Optimization

As one of the few oxindole-benzamides with comprehensive MT1/MT2 pharmacological characterization, this compound serves as a reference standard for medicinal chemistry programs optimizing melatonin receptor ligands within this chemotype [1]. Its binding and functional data provide a quantitative benchmark against which newly synthesized analogs can be compared, enabling rational SAR exploration. The closest structural analogs lack any melatonin receptor characterization, making the target compound the only validated anchor point for SAR studies in this series .

Cross-Platform Assay Validation and Radioligand Binding Standardization

The compound's MT2 affinity has been validated in two independent assay platforms using different radioligands and cell backgrounds [1], establishing it as a suitable reference compound for standardizing melatonin receptor binding assays across laboratories. Its reproducible activity profile supports its use as a positive control or calibration standard when establishing or troubleshooting MT1/MT2 binding or functional assays, reducing inter-laboratory variability.

Quote Request

Request a Quote for 2,6-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.